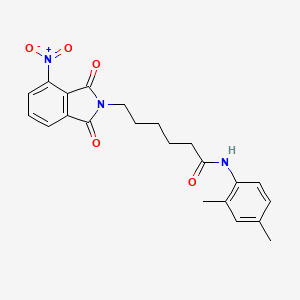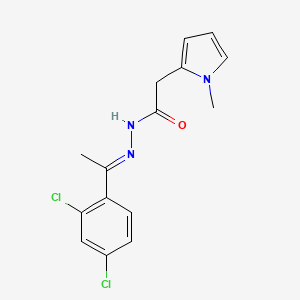
N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-二甲基苯基)-6-(4-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)己酰胺是一种有机化合物,属于酰胺类。该化合物具有复杂的结构,包含多个官能团,包括硝基、二氧代异吲哚基和二甲基苯基。由于其潜在的生物活性及其应用,这类化合物在化学和药理学的各个领域都引起了人们的关注。
准备方法
合成路线和反应条件
N-(2,4-二甲基苯基)-6-(4-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)己酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
己酰胺骨架的形成: 从合适的己酸衍生物开始,可以使用试剂如亚硫酰氯 (SOCl₂) 与 2,4-二甲基苯胺反应形成酰胺键。
硝基的引入: 芳环的硝化可以使用浓硝酸 (HNO₃) 和浓硫酸 (H₂SO₄) 的混合物进行。
二氧代异吲哚基的形成: 这一步可能涉及在受控条件下使用邻苯二甲酸酐和适当的胺进行环化反应。
工业生产方法
这类化合物的工业生产需要优化反应条件,以确保高产率和纯度。这可能包括:
催化剂: 使用特定的催化剂来提高反应速率。
温度控制: 保持最佳温度以促进所需的反应。
纯化技术: 采用重结晶、色谱或蒸馏等方法来纯化最终产物。
化学反应分析
反应类型
N-(2,4-二甲基苯基)-6-(4-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)己酰胺可以进行各种化学反应,包括:
氧化: 在催化剂存在下,硝基可以使用还原剂如氢气 (H₂) 还原为胺。
取代: 芳环可以进行亲电取代反应,如卤化或磺化。
水解: 酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸和胺。
常用试剂和条件
还原剂: 氢气 (H₂)、钯碳 (Pd/C)、氢化锂铝 (LiAlH₄)。
氧化剂: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃)。
取代试剂: 卤素 (Cl₂、Br₂)、硫酸 (H₂SO₄)。
主要产物
还原: 形成相应的胺。
取代: 形成卤化或磺化衍生物。
水解: 形成己酸和 2,4-二甲基苯胺。
科学研究应用
化学: 用作有机合成的中间体。
生物学: 研究其潜在的生物活性,如抗菌或抗癌活性。
医药: 研究其潜在的治疗作用。
工业: 用于生产特种化学品或材料。
作用机制
N-(2,4-二甲基苯基)-6-(4-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)己酰胺的作用机制将取决于其特定的生物靶点。一般来说,这类化合物可能与酶或受体相互作用,调节其活性并导致各种生物效应。硝基和二氧代异吲哚基可能在与分子靶点结合并引发反应中起关键作用。
相似化合物的比较
类似化合物
N-(2,4-二甲基苯基)己酰胺: 缺少硝基和二氧代异吲哚基。
6-(4-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)己酰胺: 缺少二甲基苯基。
N-(2,4-二甲基苯基)-6-己酰胺: 缺少硝基和二氧代异吲哚基。
独特性
N-(2,4-二甲基苯基)-6-(4-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)己酰胺中存在多个官能团,使其与更简单的类似物相比具有独特性。这些官能团可以赋予不同的化学反应性和生物活性,使其成为进一步研究和开发的化合物。
属性
分子式 |
C22H23N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C22H23N3O5/c1-14-10-11-17(15(2)13-14)23-19(26)9-4-3-5-12-24-21(27)16-7-6-8-18(25(29)30)20(16)22(24)28/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,23,26) |
InChI 键 |
SWOALQGGGRJGOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678877.png)
![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![(5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678899.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678903.png)
![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678912.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11678917.png)

![8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11678938.png)

